Jiaru Bai,
Rory Geeson,
Feroz Farazi,
Sebastian Mosbach,
Jethro Akroyd,
Eric J Bringley,
Markus Kraft
PMID: 33825473
DOI:
10.1021/acs.jcim.0c01322
Abstract
In this paper, we develop a knowledge graph-based framework for the automated calibration of combustion reaction mechanisms and demonstrate its effectiveness on a case study of poly(oxymethylene)dimethyl ether (PODE
, where
= 3) oxidation. We develop an ontological representation for combustion experiments, OntoChemExp, that allows for the semantic enrichment of experiments within the J-Park simulator (JPS, theworldavatar.com), an existing cross-domain knowledge graph. OntoChemExp is fully capable of supporting experimental results in the Process Informatics Model (PrIMe) database. Following this, a set of software agents are developed to perform experimental result retrieval, sensitivity analysis, and calibration tasks. The sensitivity analysis agent is used for both generic sensitivity analyses and reaction selection for subsequent calibration. The calibration process is performed as a sampling task, followed by an optimization task. The agents are designed for use with generic models but are demonstrated with ignition delay time and laminar flame speed simulations. We find that calibration times are reduced, while accuracy is increased compared to manual calibration, achieving a 79% decrease in the objective function value, as defined in this study. Further, we demonstrate how this workflow is implemented as an extension of the JPS.
Biao Mu,
Wei Zhu,
Jun Zhong,
Le Chen,
Naixi Lin,
Chenyu Wang,
Sipeng Chen,
Zhuo Li
PMID: 33873064
DOI:
10.1016/j.chemosphere.2021.130452
Abstract
The effective disposal of oily sludge generated from the petroleum industry has received increasing concern. The primary difficulty for the reduction and resource utilization of oily sludge is dewatering. Therefore, finding an efficient and energy-saving dewatering technology is an urgent need for the treatment of oily sludge. In this study, an innovative developed method using liquefied dimethyl ether (L-DME) for dewatering is employed to deal with oily sludge for the first time. Oily sludge from a refinery was used to conduct experiments in sequencing dissolution-separation reactors. Changes in the dehydration rate, oil recovery, group components (hydrocarbon series of petroleum, including saturates, aromatics, resins and asphaltenes) at different extraction time, temperatures and L-DME additions were measured. The results revealed that L-DME removed 90% of the water and recovered 40% of the oil, which was an amazing dehydration effect for oily sludge. The water-binding form of oily sludge is different from sewage sludge and other biomass and the water in oily sludge is in a stable water-in-oil (W/O) suspension emulsified state. L-DME was mixed with semi-colloidal like oily sludge to break the structure of the water-in-oil emulsion, making the mixture into a solid-liquid two phase substances that were easy to separate, thus achieving a high degree of separation of water. The dissolution of saturated hydrocarbons, aromatic hydrocarbons, and small amounts of colloid by L-DME played an important auxiliary role in water removal.
Quan Wang,
Kazuyuki Oshita,
Masaki Takaoka,
Kenji Shiota
PMID: 33676356
DOI:
10.1016/j.biortech.2021.124892
Abstract
Subcritical dimethyl ether, a green solvent, was used to extract lipids from microalgae. The effect of the water content on the process was firstly investigated. Secondly, microalgal samples were subjected to five cell disruptions, and the effects on raw lipid and fatty acid methyl ester, and its profile were evaluated. Among them, heating, microwave, and ultrasonic treatments greatly improved extraction. Mechanism analysis revealed the improvements by the three treatments were due to increased cell wall permeability rather than to complete cell disruption. After the extraction, microalgal cells with lipid being well-extracted were shriveled with extensive surface folds, indicating a loss of intracellular substances, but the cell structure was undamaged. As for dewatering performance, extraction process removed almost all of the free water but left bound water. Finally, the potential of the residues after lipid extraction to serve as solid fuel was evaluated by combustion characteristics and heating value calculation.
Yuki Umino,
Sari Ipponjima,
Mitsuhiro Denda
PMID: 33410546
DOI:
10.1111/srt.12996
Abstract
Topical application of polyoxyethylene/polyoxypropylene dimethyl ether (EPDME) random copolymer improves the barrier function of skin, whereas polyethylene glycol (PEG) and polypropylene glycol (PPG) are ineffective. The aim of this work was to examine the interaction between these polymers and lipid molecules in the stratum corneum in order to establish whether EPDME-specific changes in the structural ordering of lipids might account for the improvement of barrier function.
We used two-photon microscopy to evaluate the effects of EPDME, PEG, and PPG on the structural ordering of lipids in an epidermal-equivalent model in terms of the fluorescence changes of Laurdan, a fluorescent dye that responds to changes of membrane fluidity. The generalized polarization (GP) value, a parameter that reflects lipid ordering, was measured at various depths from the surface of the stratum corneum.
EPDME increased the GP value to a depth of about 3 µm from the surface, indicating that lipid ordering was increased in this region, while PEG and PPG of the same molecular weight had no effect. Diffusion of Lucifer yellow into the epidermis was reduced after application of EPDME, indicating that the barrier function was improved.
These results support the view that EPDME improves barrier function by increasing the ordering of lipid structures in the stratum corneum. The methodology described here could be useful for screening new compounds that would improve the structural ordering of lipids.
Quan Wang,
Kazuyuki Oshita,
Takashi Nitta,
Masaki Takaoka
PMID: 32065048
DOI:
10.1080/09593330.2020.1730982
Abstract
Liquefied dimethyl ether (DME) was used to extract lipids from sewage sludge. Factorial experimental analyses were used to evaluate the influence of different variables on raw lipid extraction and sludge drying. The DME method was compared with the Bligh and Dyer (B&D) method for three undigested and two anaerobically digested dewatered sludges. The results indicate that although the raw lipid yield of the B&D method was 5% higher than that of the DME method, the proportion of fatty acid methyl esters (FAMEs) in raw lipids extracted by the DME method was 14.1-33.4%, almost twice that of the B&D method. The FAME composition varied according to sludge type, and the dewatered undigested sludges contained more unsaturated fatty acids (e.g. C18:1, C18:2). The lower heating value (LHV) of product by the DME method ranged from 3.74 to 5.70 MJ/kg compared with 1.21-0.39 MJ/kg for the B&D method. Also, DME could be reused at least five times without significantly reducing the lipid yield and drying efficiency. Finally, an economic analysis of the DME, the conventional solvent extraction, and the heat-drying methods was conducted.
Aristide Giuliano,
Enrico Catizzone,
Cesare Freda
PMID: 33477849
DOI:
10.3390/ijerph18020807
Abstract
The production of dimethyl ether from renewables or waste is a promising strategy to push towards a sustainable energy transition of alternative eco-friendly diesel fuel. In this work, we simulate the synthesis of dimethyl ether from a syngas (a mixture of CO, CO
and H
) produced from gasification of digestate. In particular, a thermodynamic analysis was performed to individuate the best process conditions and syngas conditioning processes to maximize yield to dimethyl etehr (DME). Process simulation was carried out by ChemCAD software, and it was particularly focused on the effect of process conditions of both water gas shift and CO
absorption by Selexol
on the syngas composition, with a direct influence on DME productivity. The final best flowsheet and the best process conditions were evaluated in terms of CO
equivalent emissions. Results show direct DME synthesis global yield was higher without the WGS section and with a carbon capture equal to 85%. The final environmental impact was found equal to -113 kgCO
/GJ, demonstrating that DME synthesis from digestate may be considered as a suitable strategy for carbon dioxide recycling.
Qingtao Sheng,
Run-Ping Ye,
Weibo Gong,
Xiufeng Shi,
Bang Xu,
Morris Argyle,
Hertanto Adidharma,
Maohong Fan
PMID: 32430113
DOI:
10.1016/j.jes.2020.02.015
Abstract
Direct synthesis of dimethyl ether (DME) by CO
hydrogenation has been investigated over three hybrid catalysts prepared by different methods: co-precipitation, sol-gel, and solid grinding to produce mixed Cu, ZnO, ZrO
catalysts that were physically mixed with a commercial ferrierite (FER) zeolite. The catalysts were characterized by N
physisorption, X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), temperature programmed desorption of CO
(CO
-TPD), temperature programmed desorption of NH
(NH
-TPD), and temperature programmed H
reduction (H
-TPR). The results demonstrate that smaller CuO and Cu crystallite sizes resulting in better dispersion of the active phases, higher surface area, and lower reduction temperature are all favorable for catalytic activity. The reaction mechanism has been studied using in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS). Methanol appears to be formed via the bidentate-formate (b-HCOO) species undergoing stepwise hydrogenation, while DME formation occurs from methanol dehydration and reaction of two surface methoxy groups.
Le Chen,
Wei Zhu,
Nai-Xi Lin,
Biao Mu,
Xi-Hui Fan,
Chen-Yu Wang,
Huai-Min Chen,
Jun Zhong
PMID: 31891851
DOI:
10.1016/j.chemosphere.2019.125648
Abstract
Difficulties in advanced dewatering of dewatered sludge hinder sludge reduction and resource utilization. L-DME (liquified dimethyl ether) has been recently used for dewatering, but the effect of organic matter dissolution using L-DME during desorption and dehydration on water removal is not clear. In this study, dewatered sludge from urban sewage treatment plants was used to conduct experiments in sequencing dissolution-separation reactors. The changes in the dehydration rate, bound water and various organic matter levels at different times, L-DME additions, and the temperature were measured. The results show that L-DME can remove 90% of water, 100% of lipids, and 8-12% of organic matter in dewatered sludge. L-DME was mixed with the semi-like colloidal sludge, and high separation of water was achieved by mixing the L-DME with water and dissolving the hydrophilic organic matter to convert the solid-like into a two-phase (solid and liquid) substance, which can be easily separated. The dissolution of hydrophilic organic matter such as polysaccharides and proteins by L-DME promotes the conversion of bound water into free water, which is key to total water removal.
Chunhua Sun,
Xinqi Qiao,
Dehao Ju,
Qing Tang,
Xiaoyuan Fang,
Feng Zhou
PMID: 31950421
DOI:
10.1007/s11356-020-07639-1
Abstract
Both ultrafine particle and toxicity emissions originating from diesel engine gain an increasing concern. In this study, size distribution and toxicity of particles from a turbocharged common rail engine fueled with clean fuels-dimethyl ether (DME) and biodiesel blends-were investigated. Effects of different DME-biodiesel blends (B0, B5, B10, and B15) and different engine loads were considered. The results demonstrate that particles emitted from DME-biodiesel engine are mainly in form of nucleation mode. Engine running at intermediate load exhausts the maximum number of accumulation mode particles owing to local hypoxia and not high enough combustion temperature. The addition of biodiesel slightly increases the total particle number, peak of particle number concentration, and particle size corresponding to the peak. Effect of biodiesel proportion on particle size distribution gets weaker with the increase of engine load. Engine fueled with B5, B10, and B15 mainly exhausts low molecular weight polycyclic aromatic hydrocarbons (PAHs) (ring number ≤ 4) which are closely related to unburned fuel, and the total PAH emissions are linear versus the fuel consumption. Toxicity equivalent (TE) of particles at low load is lower than that at intermediate load. DME-biodiesel blends with biodiesel mass proportion ≤ 15% can release the DME engine from abrasion and leakage, but no obvious increase in both particle emissions and the risk of particle toxicity.
Enrico Catizzone,
Giuseppe Bonura,
Massimo Migliori,
Francesco Frusteri,
Girolamo Giordano
PMID: 29295541
DOI:
10.3390/molecules23010031
Abstract
This review reports recent achievements in dimethyl ether (DME) synthesis via CO₂ hydrogenation. This gas-phase process could be considered as a promising alternative for carbon dioxide recycling toward a (bio)fuel as DME. In this view, the production of DME from catalytic hydrogenation of CO₂ appears as a technology able to face also the ever-increasing demand for alternative, environmentally-friendly fuels and energy carriers. Basic considerations on thermodynamic aspects controlling DME production from CO₂ are presented along with a survey of the most innovative catalytic systems developed in this field. During the last years, special attention has been paid to the role of zeolite-based catalysts, either in the methanol-to-DME dehydration step or in the one-pot CO₂-to-DME hydrogenation. Overall, the productivity of DME was shown to be dependent on several catalyst features, related not only to the metal-oxide phase-responsible for CO₂ activation/hydrogenation-but also to specific properties of the zeolites (i.e., topology, porosity, specific surface area, acidity, interaction with active metals, distributions of metal particles, …) influencing activity and stability of hybridized bifunctional heterogeneous catalysts. All these aspects are discussed in details, summarizing recent achievements in this research field.